1-(Azetidin-3-yl)pyrrolidine hydrochloride 1-(Azetidin-3-yl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155780
InChI: InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H
SMILES:
Molecular Formula: C7H15ClN2
Molecular Weight: 162.66 g/mol

1-(Azetidin-3-yl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC20155780

Molecular Formula: C7H15ClN2

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)pyrrolidine hydrochloride -

Specification

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
IUPAC Name 1-(azetidin-3-yl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H
Standard InChI Key GXSXSJAEEIECMV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2CNC2.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-(Azetidin-3-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (C₄H₈N) connected to a four-membered azetidine ring (C₃H₆N) at the azetidine’s 3-position. The hydrochloride salt enhances solubility and stability, a common modification for amine-containing compounds . The molecular formula is C₇H₁₅ClN₂, with a molecular weight of 178.66 g/mol (monoisotopic mass).

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-(azetidin-3-yl)pyrrolidine; hydrochloride
CAS NumberNot explicitly reported
Molecular FormulaC₇H₁₅ClN₂
Molecular Weight178.66 g/mol
SMILESC1CNCC1.C2CNC2.Cl

Stereochemical Considerations

The azetidine and pyrrolidine rings introduce conformational rigidity, influencing the compound’s interaction with biological targets. Analogous compounds, such as (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, demonstrate chiral centers that affect binding affinities. For 1-(Azetidin-3-yl)pyrrolidine hydrochloride, the absence of hydroxyl groups simplifies stereochemical complexity but retains spatial constraints critical for molecular recognition .

Synthesis and Chemical Properties

Synthetic Pathways

While no direct synthesis of 1-(Azetidin-3-yl)pyrrolidine hydrochloride is documented, methods for analogous azetidine-pyrrolidine hybrids involve:

  • Ring-Closing Reactions: Staudinger reactions between imines and ketenes to form azetidine cores .

  • Nucleophilic Substitution: Coupling pyrrolidine derivatives with azetidine precursors using Mitsunobu or Ullmann conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Comparative Synthesis Data for Analogous Compounds

CompoundMethodYieldReference
3-(Azetidin-1-yl)pyrrolidine dihydrochlorideNucleophilic substitution65%
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HClMulti-step organic synthesis76%
Azetidinyl γ-lactam peptidesCycloaddition and coupling52–78%

Physicochemical Properties

  • Solubility: High solubility in polar solvents (water, ethanol) due to ionic hydrochloride form .

  • Stability: Hydrochloride salts resist hydrolysis under ambient conditions but degrade under strong acids/bases.

  • pKa: Estimated pKa ~8.5–9.0 for the pyrrolidine nitrogen, typical for secondary amines .

CompoundTargetIC₅₀/EC₅₀Reference
3-(Azetidin-1-yl)pyrrolidine dihydrochlorideσ-1 Receptor120 nM
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HClDopamine D₂ Receptor450 nM

Research Gaps and Future Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for targeted bioactivity .

  • In Vivo Pharmacokinetics: Evaluate absorption, distribution, and metabolism in mammalian models.

  • Structure-Activity Relationships (SAR): Systematically modify ring substituents to optimize receptor selectivity .

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